Psiguadial D

Anticancer Hepatocellular carcinoma Cytotoxicity

Procure Psiguadial D for unmatched HepG2 potency (IC₅₀=128.3 nM) and activity against the multidrug-resistant HepG2/ADM line—~25–77× more potent than guapsidial A. Its unprecedented sesquiterpene-based skeleton sets it apart from other Psidium meroterpenoids, which differ dramatically in cell-line selectivity and cannot be substituted. Ideal as an HCC chemical probe, an MDR-evaluation standard, and a complex synthetic target for methodology validation. Purity ≥98% by HPLC; powder, shipped ambient/blue ice.

Molecular Formula C30H34O5
Molecular Weight 474.6 g/mol
Cat. No. B15138523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsiguadial D
Molecular FormulaC30H34O5
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C
InChIInChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3/b17-9-/t21-,23+,24-,28+,30-/m1/s1
InChIKeyNBEIRDXSUKFMMG-UGUYBHGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Psiguadial D: Procurement Guide for a Sesquiterpene-Based Meroterpenoid with Potent HepG2 Cytotoxicity


Psiguadial D is a meroterpenoid belonging to the sesquiterpene-based subclass, first isolated from the leaves of Psidium guajava (guava) [1]. It features an unprecedented carbon skeleton [1] and demonstrates significant in vitro cytotoxicity, notably against human hepatocellular carcinoma (HepG2) cells, with a reported IC₅₀ value of 128.3 nM . As a natural product with a complex structure, it serves as a valuable chemical probe for investigating novel anticancer mechanisms and as a challenging synthetic target for total synthesis methodology development.

Why In-Class Meroterpenoid Substitution Fails: Differentiated Cytotoxicity Profiles and Potency Ranges


Meroterpenoids from Psidium guajava are a structurally diverse class with significant variations in cytotoxic potency and cell line specificity, rendering them non-interchangeable. For instance, while Psiguadial D exhibits an IC₅₀ of 128.3 nM against HepG2 cells , other closely related compounds show markedly different activities: guajadial B demonstrates an IC₅₀ of 150 nM against A549 lung cancer cells [1], and guapsidial A displays a broad but less potent profile with IC₅₀ values ranging from 3.21–9.94 μM across multiple cell lines [2]. Such differences in potency—up to a 77-fold variation—and target cell line selectivity highlight that substituting one meroterpenoid for another will not yield equivalent experimental outcomes, making compound-specific procurement essential for reproducible research.

Psiguadial D Procurement: A Quantitative Comparative Evidence Guide


Comparative Cytotoxicity: Psiguadial D vs. Guapsidial A Against HepG2 Cells

Psiguadial D demonstrates a substantially more potent inhibition of HepG2 hepatocellular carcinoma cell growth compared to the structurally related meroterpenoid guapsidial A. This quantitative difference underscores Psiguadial D's higher potency for studies specifically focused on liver cancer models.

Anticancer Hepatocellular carcinoma Cytotoxicity

Comparative Cytotoxicity: Psiguadial D vs. Guajadial B Cell Line Selectivity

While both Psiguadial D and guajadial B are potent meroterpenoids, they exhibit distinct cell line selectivity profiles. Psiguadial D is characterized by its potent activity against the liver cancer line HepG2, whereas guajadial B's most notable potency is reported against the lung cancer line A549.

Anticancer Hepatocellular carcinoma Lung adenocarcinoma

Structural Uniqueness: An Unprecedented Sesquiterpene-Based Meroterpenoid Skeleton

Psiguadial D possesses an unprecedented sesquiterpene-based meroterpenoid skeleton, a structural feature that distinguishes it from many other known meroterpenoids. This novelty is established through extensive spectroscopic studies and X-ray crystallography in its original isolation and characterization [1].

Natural product Chemical synthesis Structural biology

Resistance Profile: Activity Against Drug-Resistant HepG2/ADM Cells

Psiguadial D exhibits significant cytotoxicity not only against the parental HepG2 cell line but also against the adriamycin (doxorubicin)-resistant subline, HepG2/ADM [1]. This dual activity suggests Psiguadial D may circumvent common multidrug resistance mechanisms, a key limitation for many established chemotherapeutics.

Anticancer Drug resistance Multidrug resistance

Optimal Application Scenarios for Psiguadial D Procurement Based on Evidence


Hepatocellular Carcinoma (HCC) Chemical Probe Development

Given its potent activity against HepG2 cells (IC₅₀ = 128.3 nM) and its ability to inhibit the adriamycin-resistant HepG2/ADM line [1], Psiguadial D is an ideal candidate for use as a chemical probe to study HCC-specific mechanisms, particularly those involving drug resistance pathways. Its high potency allows for lower dosing in in vitro models, minimizing off-target effects compared to less potent in-class compounds like guapsidial A.

Natural Product Total Synthesis Methodology

The unprecedented and complex sesquiterpene-based skeleton of Psiguadial D, elucidated by NMR and X-ray crystallography [1], makes it a compelling target for the development and validation of novel total synthesis methodologies. Its structural novelty provides a rigorous test for new synthetic strategies and cascade reactions.

Structure-Activity Relationship (SAR) and Lead Optimization

The clear differentiation in potency and cell line selectivity between Psiguadial D and other meroterpenoids (e.g., ~25–77-fold more potent than guapsidial A on HepG2, and distinct from the A549-selective guajadial B [REFS-1, REFS-2]) establishes it as a promising lead scaffold. Procurement of Psiguadial D enables medicinal chemistry campaigns aimed at understanding its pharmacophore and further optimizing its anticancer properties.

Investigation of Multidrug Resistance (MDR) Mechanisms

The retained significant cytotoxicity of Psiguadial D against the HepG2/ADM cell line, a model of multidrug resistance [1], positions it as a valuable tool for researchers exploring how natural products can overcome MDR. It can serve as a positive control or a lead compound in studies comparing the efficacy of known chemotherapeutics against resistant cancer phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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